

Application Notes and Protocols for the Analytical Standard of 4-Ethylhexanal

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Compound of Interest

Compound Name: 4-ethylhexanal

Cat. No.: B6588603

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This document provides detailed application notes and protocols for the analytical characterization of **4-ethylhexanal**. The methodologies outlined below are based on established analytical techniques for similar volatile aldehydes and provide a robust framework for quality control, purity assessment, and quantitative analysis.

Physical and Chemical Properties

4-Ethylhexanal is an organic compound with the following properties:

Property	Value
Molecular Formula	C ₈ H ₁₆ O
Molecular Weight	128.21 g/mol [1]
CAS Number	536994-09-9[1][2]
IUPAC Name	4-ethylhexanal[1]
SMILES	CCC(CC)CCC=O[1]
Appearance	Colorless liquid (expected)
Hazards	Flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation.[1]

Quantitative Data for Analytical Standard

A certified analytical standard of **4-ethylhexanal** should be accompanied by a Certificate of Analysis (CoA) providing the following information. The values below are illustrative and should be confirmed with the specific CoA from the supplier.

Parameter	Illustrative Value	Method
Purity (Assay)	≥98.0%	Gas Chromatography (GC)
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Water Content	≤0.1%	Karl Fischer Titration
Residue on Evaporation	≤0.01%	Gravimetric

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry is a primary technique for the separation, identification, and quantification of volatile compounds like **4-ethylhexanal**. The following protocol is adapted from methodologies for similar branched-chain volatile organic compounds and is suitable for purity assessment and quantification.[3][4]

3.1. Sample Preparation

- **Standard Preparation:** Prepare a stock solution of 1 mg/mL **4-ethylhexanal** in a high-purity volatile solvent such as hexane or dichloromethane.[4]
- **Calibration Standards:** Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
- **Sample Solution:** Dilute the sample containing **4-ethylhexanal** in the same solvent to fall within the linear range of the calibration curve. An approximate concentration of 10 µg/mL is recommended to achieve a column loading of around 10 ng with a 1 µL injection.[5]
- **Internal Standard (Optional):** For precise quantification, add a known concentration of a suitable internal standard (e.g., 2-octanol or a deuterated analog) to all standards and samples.
- **Transfer the final solutions to 1.5 mL glass autosampler vials.**[5]

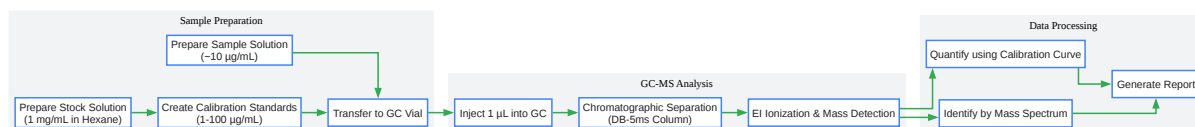
3.2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of **4-ethylhexanal**.

Parameter	Setting
GC System	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
Column	DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless or Split (e.g., 20:1 ratio)
Oven Program	Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min. [4]
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification.

3.3. Data Analysis

- Identification: The mass spectrum of **4-ethylhexanal** is expected to show a molecular ion peak (m/z 128) and characteristic fragmentation patterns. Compare the obtained spectrum with a reference library.
- Quantification: Construct a calibration curve by plotting the peak area of **4-ethylhexanal** (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. Determine the concentration of the unknown sample from this curve.



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*GC-MS analysis workflow for **4-ethylhexanal**.*

High-Performance Liquid Chromatography (HPLC) Analysis

For aldehydes that may be less volatile or for analysis in complex matrices, HPLC is a suitable alternative. Due to the lack of a strong chromophore in **4-ethylhexanal**, derivatization is required for UV detection. The standard method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).^{[6][7][8][9][10]}

4.1. Derivatization Protocol

- **DNPH Reagent:** Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
- **Reaction:** To 1 mL of the sample or standard solution (in acetonitrile), add 1 mL of the DNPH reagent.
- **Incubation:** Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light. The reaction forms a stable **4-ethylhexanal**-2,4-dinitrophenylhydrazone derivative.

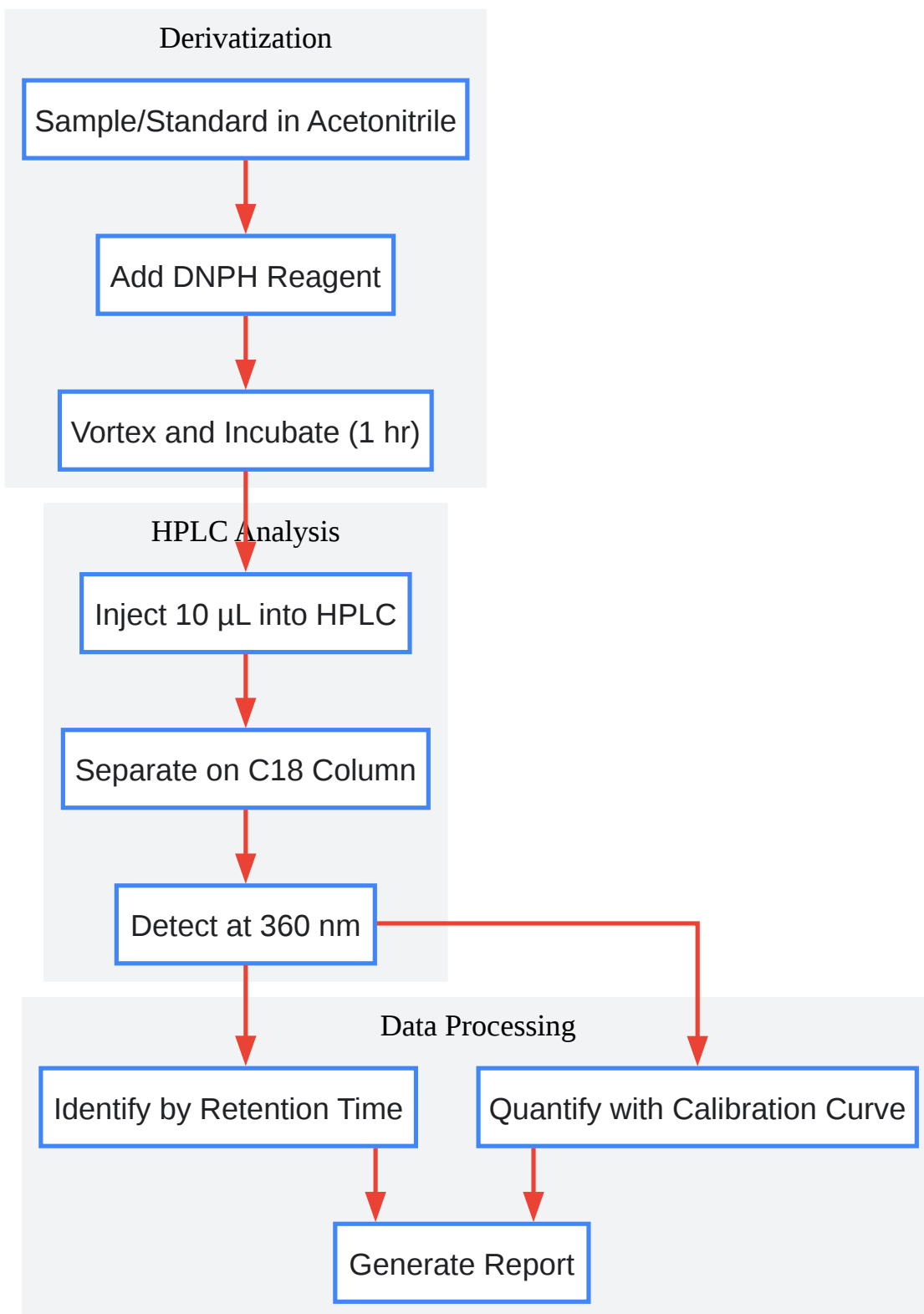
4.2. HPLC Instrumentation and Parameters

The following parameters are typical for the analysis of DNPH-derivatized aldehydes.

Parameter	Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	Diode Array Detector (DAD) or UV-Vis Detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	Start with 60% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate	1.0 mL/min[10]
Column Temperature	40 °C[7][10]
Injection Volume	10 µL[7][10]
Detection Wavelength	360 nm[7][10]

4.3. Data Analysis

- Identification: Identify the **4-ethylhexanal**-DNPH peak by its retention time, comparing it to a derivatized analytical standard.
- Quantification: Create a calibration curve using the peak areas of the derivatized standards. Calculate the concentration of the sample based on this curve.



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HPLC analysis workflow with DNPH derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the **4-ethylhexanal** analytical standard.

5.1. Sample Preparation

- Accurately weigh approximately 5-10 mg of the **4-ethylhexanal** standard.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

5.2. Instrumentation and Parameters

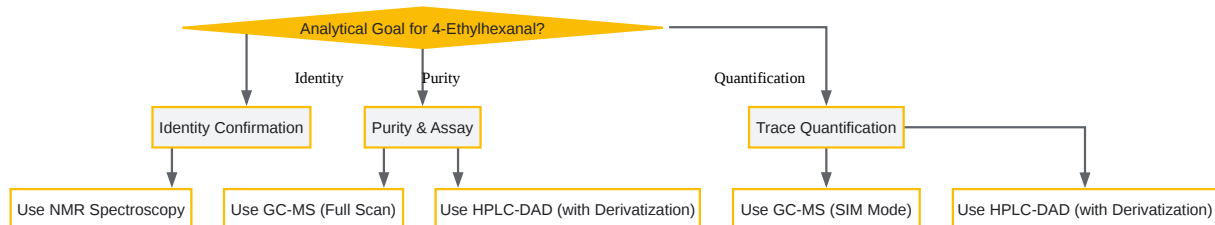
Parameter	^1H NMR	^{13}C NMR
Spectrometer	400 MHz or higher	100 MHz or higher
Solvent	CDCl_3	CDCl_3
Temperature	298 K	298 K
Pulse Program	Standard single pulse	Proton-decoupled
Number of Scans	16	1024 (or more)
Relaxation Delay	2 s	2 s

5.3. Expected Chemical Shifts (Predicted)

While experimental spectra for **4-ethylhexanal** are not readily available in public databases, the following are predicted chemical shifts based on its structure:

- ^1H NMR:
 - Aldehyde proton (-CHO): A triplet around 9.7 ppm.

- Methylene protons adjacent to CHO ($-\text{CH}_2\text{CHO}$): A triplet around 2.4 ppm.
- Methine proton ($-\text{CH}(\text{CH}_2\text{CH}_3)$): A multiplet around 1.4-1.6 ppm.
- Other methylene protons ($-\text{CH}_2-$): Multiplets between 1.2-1.5 ppm.
- Methyl protons ($-\text{CH}_3$): Triplets around 0.9 ppm.
- ^{13}C NMR:
 - Carbonyl carbon ($\text{C}=\text{O}$): A signal around 202 ppm.
 - Methylene carbon adjacent to $\text{C}=\text{O}$: A signal around 45-50 ppm.
 - Other aliphatic carbons: Signals in the range of 10-40 ppm.



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Decision tree for selecting an analytical method.

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